An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylphosphonite
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylphosphonite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl methylphosphonite (DEMP), a key organophosphorus intermediate, plays a crucial role in the synthesis of a variety of compounds, including herbicides and pharmaceuticals. Its P-C bond is a versatile handle for further chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to diethyl methylphosphonite and details its characterization through modern analytical techniques. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and verify this important chemical building block.
Synthesis of Diethyl Methylphosphonite
Several synthetic methodologies have been developed for the preparation of diethyl methylphosphonite. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.
Method 1: From Methylphosphonous Dichloride and Ethanol
This is a widely used and straightforward method for the synthesis of diethyl methylphosphonite. The reaction involves the esterification of methylphosphonous dichloride with ethanol in the presence of an acid-binding agent to neutralize the hydrogen chloride byproduct.
Reaction Pathway:
Caption: Synthesis of Diethyl Methylphosphonite from Methylphosphonous Dichloride.
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Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethanol (2.0-2.4 molar equivalents) and a suitable solvent (e.g., xylene).
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Addition of Acid-Binding Agent: Add an acid-binding agent, such as calcium oxide (1.0-2.0 molar equivalents) or triethylamine (2.0-2.4 molar equivalents), to the ethanol solution.[1][3]
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Reaction: Cool the mixture to 0-10°C in an ice bath. Slowly add methylphosphonous dichloride (1.0 molar equivalent) dropwise from the dropping funnel while maintaining the temperature.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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Work-up: Filter the reaction mixture to remove the precipitated salt (e.g., calcium chloride or triethylamine hydrochloride).
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Purification: The filtrate is then subjected to fractional distillation under reduced pressure to yield pure diethyl methylphosphonite.
| Parameter | Value | Reference |
| Molar Ratio (CH3PCl2:Ethanol:CaO) | 1 : 2-3 : 1-2 | [1][2] |
| Reaction Temperature | 0-40 °C | [1] |
| Solvent | Xylene or isomers | [1] |
Method 2: From Phosphorus Trichloride, Aluminum Trichloride, and Methyl Chloride
This method involves the formation of a ternary complex from phosphorus trichloride, aluminum trichloride, and methyl chloride, which is then reduced and subsequently reacted with ethanol.[4] This route avoids the handling of the highly reactive methylphosphonous dichloride as an isolated intermediate.
Experimental Protocol: [4]
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Complex Formation: In a closed reaction kettle, charge phosphorus trichloride, aluminum trichloride, and a solvent such as dichloromethane. Introduce methyl chloride gas and heat the mixture (e.g., at 80-100°C for 6 hours) to form the ternary complex.
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Reduction: After removing the solvent by distillation, add aluminum powder in portions to reduce the complex at an elevated temperature (e.g., 150°C).
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Ethanolysis: Cool the reaction mixture (e.g., to -10°C) and slowly add absolute ethanol under a nitrogen atmosphere, controlling the temperature (e.g., below 10°C).
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Reaction Completion and Purification: After the addition, allow the mixture to warm and stir for a period (e.g., 2 hours at 20-30°C). The product, diethyl methylphosphonite, is then isolated by vacuum distillation.[4]
| Parameter | Value | Reference |
| Reactants | PCl3, AlCl3, CH3Cl, Al powder, Ethanol | [4] |
| Yield | up to 86.1% | [4] |
Method 3: Reduction of Diethyl Methylphosphonate
This synthetic route involves the preparation of diethyl methylphosphonate from diethyl phosphite and chloromethane, followed by reduction to diethyl methylphosphonite.
Experimental Protocol: [5]
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Synthesis of Diethyl Methylphosphonate: React diethyl phosphite with chloromethane gas in the presence of an acid-binding agent. After the reaction, the salt is filtered off.
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Reduction: The filtrate containing diethyl methylphosphonate is treated with a reducing agent (e.g., LiAlH4) dissolved in an organic solvent.
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Isolation: The resulting diethyl methylphosphonite is purified by distillation.
| Parameter | Value | Reference |
| Starting Material | Diethyl phosphite, Chloromethane | [5] |
| Distillation Temperature | 120-122 °C | [5] |
| Purity | >98% | [5] |
| Yield | up to 90.8% | [5] |
Characterization of Diethyl Methylphosphonite
Thorough characterization is essential to confirm the identity and purity of the synthesized diethyl methylphosphonite. The following are the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of diethyl methylphosphonite.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom. The expected chemical shift for diethyl methylphosphonite is in the range of trivalent phosphorus compounds.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~1.1 | Triplet | J(H,H) ≈ 7 | -OCH₂CH ₃ |
| ~3.6-3.8 | Multiplet | -OCH ₂CH₃ | ||
| ~1.3 | Doublet | J(H,P) ≈ 3 | P-CH ₃ | |
| ¹³C | ~16 | Singlet | -OCH₂C H₃ | |
| ~58 | Doublet | J(C,P) ≈ 10 | -OC H₂CH₃ | |
| ~13 | Doublet | J(C,P) ≈ 16 | P-C H₃ | |
| ³¹P | ~180-190 | P(III) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data for ¹H and ¹³C NMR are estimated based on typical values for similar structures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For diethyl methylphosphonite (C₅H₁₃O₂P), the expected molecular weight is 136.13 g/mol .
| m/z | Interpretation |
| 136 | Molecular Ion [M]⁺ |
| 121 | [M - CH₃]⁺ |
| 107 | [M - C₂H₅]⁺ |
| 91 | [M - OC₂H₅]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2900 | C-H stretching (alkyl) |
| 1450-1370 | C-H bending (alkyl) |
| 1030-1000 | P-O-C stretching |
| 750-650 | P-C stretching |
Experimental Workflow
The general workflow for the synthesis and characterization of diethyl methylphosphonite is depicted below.
Caption: General workflow for synthesis and characterization.
Conclusion
This guide has outlined the principal synthetic routes for diethyl methylphosphonite and the analytical methods for its comprehensive characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation and verification of this versatile intermediate. Careful execution of the described procedures and thorough analysis will ensure the high quality of diethyl methylphosphonite for its intended applications.
References
- 1. CN109836456B - Preparation method of diethyl methylphosphonite - Google Patents [patents.google.com]
- 2. CN109836456A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]
- 3. CN105949239A - Preparation method of dialkyl methylphosphonite - Google Patents [patents.google.com]
- 4. CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]
- 5. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
